Triethylbenzene

Catalog No.
S14283937
CAS No.
25340-18-5
M.F
C12H18
M. Wt
162.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylbenzene

CAS Number

25340-18-5

Product Name

Triethylbenzene

IUPAC Name

1,2,3-triethylbenzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-4-10-8-7-9-11(5-2)12(10)6-3/h7-9H,4-6H2,1-3H3

InChI Key

VIDOPANCAUPXNH-UHFFFAOYSA-N

solubility

INSOL IN WATER; SOL IN ALC, ETHER

Canonical SMILES

CCC1=C(C(=CC=C1)CC)CC

Triethylbenzene is a colorless liquid with a weak chemical odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999)

Triethylbenzene is an organic compound classified as an aromatic hydrocarbon. It features a benzene ring substituted with three ethyl groups at the 1, 2, and 4 positions, making it a member of the triethylbenzene family. This compound is typically a colorless liquid with a characteristic aromatic odor, insoluble in water but soluble in organic solvents. Its chemical formula is C₉H₁₂, and it is known for its stability and low reactivity under normal conditions .

, including:

  • Oxidation: This process can convert triethylbenzene into corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromic acid.
  • Reduction: Reduction reactions can yield ethyl-substituted cyclohexane derivatives through catalytic hydrogenation using palladium or platinum catalysts.
  • Electrophilic Substitution: The compound can also participate in electrophilic substitution reactions, allowing the introduction of other functional groups into the benzene ring using reagents like halogens or nitrating agents .

The biological activity of triethylbenzene has been explored in various contexts. It has been investigated for its potential effects on biological systems, particularly as a model compound in environmental studies. While specific pharmacological properties remain less documented, it is noted that exposure to similar compounds can cause irritation to the eyes, skin, and respiratory system. The effects of triethylbenzene on aquatic life are not fully understood, indicating a need for further research into its ecological impact .

Triethylbenzene can be synthesized through several methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Ethylation of Xylene: Another approach is the ethylation of 1,2,4-trimethylbenzene (pseudocumene) using ethyl chloride and a catalyst like aluminum chloride.
  • Industrial Production: In industrial settings, triethylbenzene is produced by alkylating benzene or xylene derivatives under controlled temperature and pressure conditions to ensure high yield and purity .

Triethylbenzene has several applications across various fields:

  • Chemical Industry: It serves as a solvent and intermediate in organic synthesis.
  • Biological Research: Its properties make it useful in studies related to environmental chemistry and potential drug development.
  • Manufacturing: Triethylbenzene is utilized in producing polymers, resins, and other industrial chemicals .

Research into the interactions of triethylbenzene with other compounds has highlighted its role in atmospheric chemistry. For instance, studies have shown that similar compounds undergo oxidation processes that contribute to secondary organic aerosol formation in urban environments. The pathways of these reactions vary significantly based on the structure of the substituents on the aromatic ring .

Triethylbenzene shares structural similarities with several other aromatic hydrocarbons. Below is a comparison with similar compounds:

Compound NameStructure DescriptionUnique Features
1,2,4-TrimethylbenzeneMethyl groups at positions 1, 2, and 4Lower boiling point compared to triethylbenzene
1,3,5-TriethylbenzeneEthyl groups at positions 1, 3, and 5Different reactivity due to substitution pattern
1,2,3-TriethylbenzeneEthyl groups at positions 1, 2, and 3Unique physical properties affecting solubility

Uniqueness: Triethylbenzene is unique due to its specific substitution pattern which significantly influences its chemical reactivity and physical properties compared to its methyl-substituted analogs. This distinct arrangement results in different boiling points and melting points as well as varying solubility characteristics in organic solvents .

Aluminum Chloride-Catalyzed Alkylation Processes

Aluminum chloride-catalyzed alkylation represents one of the foundational synthetic methodologies for triethylbenzene production through Friedel-Crafts alkylation reactions [1] [2] [3]. The mechanism proceeds through the formation of carbocation intermediates when ethyl halides react with aluminum chloride catalyst, generating electrophilic species that subsequently attack the benzene ring [2] [4] [5]. The electrophile formation occurs via the reaction of ethyl chloride with aluminum chloride to produce ethyl carbocation and tetrachloroaluminate anion [2] [4]. This carbocation then undergoes electrophilic aromatic substitution with benzene, forming a sigma complex intermediate before deprotonation restores aromaticity and regenerates the aluminum chloride catalyst [2] [5].

Temperature optimization studies demonstrate that aluminum chloride-catalyzed processes exhibit enhanced triethylbenzene selectivity at elevated temperatures, with optimal performance typically observed between 140-180°C [1] [3]. Research findings indicate that benzene-to-ethyl halide ratios of 6:1 provide favorable reaction conditions, maintaining high conversion rates while minimizing polyalkylation side reactions [2] [3]. The catalytic loading requirements generally range from 10-15 mol% of aluminum chloride relative to the alkyl halide substrate [3] [6].

Table 1: Aluminum Chloride-Catalyzed Alkylation Process Performance

Catalyst TypeTemperature (°C)Pressure (bar)Benzene:Ethyl halide RatioConversion (%)Triethylbenzene Selectivity (%)Ethylbenzene Yield (%)Catalyst Loading (mol%)
AlCl₃ (Anhydrous)1002.06:175.212.565.410
AlCl₃ (Anhydrous)1202.06:185.618.370.210
AlCl₃ (Anhydrous)1402.06:192.124.168.910
AlCl₃ (Anhydrous)1602.06:194.829.765.810
AlCl₃ (Anhydrous)1802.06:196.232.461.510

Process optimization investigations reveal that aluminum chloride-catalyzed alkylation requires careful control of reaction stoichiometry to maximize triethylbenzene formation while limiting excessive polyalkylation [3] [6]. The reaction kinetics follow first-order dependence on both benzene and ethyl halide concentrations, with the rate-determining step being the initial carbocation formation [2] [3]. Experimental data indicates that reaction temperatures below 120°C result in incomplete conversion, while temperatures exceeding 200°C promote undesirable cracking reactions and catalyst deactivation [3] [6].

Zeolite-Based Catalytic Distillation Techniques

Zeolite-based catalytic systems have emerged as environmentally sustainable alternatives to traditional aluminum chloride processes for triethylbenzene synthesis [7] [8] [9]. These crystalline aluminosilicate materials provide shape-selective catalysis through their microporous framework structures, enabling enhanced selectivity control in alkylation reactions [7] [9] [10]. The acidic properties of zeolites arise from framework aluminum substitution, creating Brønsted acid sites that facilitate proton-mediated alkylation mechanisms [8] [9] [11].

Research investigations demonstrate that different zeolite topologies exhibit distinct catalytic performance characteristics for benzene alkylation reactions [9] [10]. H-BEA zeolites with large three-dimensional channel systems show superior benzene conversion rates compared to medium-pore H-ZSM-5 zeolites, achieving conversion levels of 30-45% under optimized conditions [9] [10]. The shape selectivity of zeolite catalysts influences product distribution, with H-ZSM-5 preferentially producing monoalkylated products due to pore size constraints that limit formation of bulkier polyalkylated species [9] [10].

Table 2: Zeolite-Based Catalytic Performance Data

Zeolite TypeSi/Al RatioTemperature (°C)WHSV (h⁻¹)Benzene Conversion (%)Ethylbenzene Selectivity (%)DEB Selectivity (%)TEB Formation (%)
H-ZSM-5503003.7510.285.512.81.7
H-ZSM-5803503.7524.878.218.43.4
H-BEA383003.7530.188.99.21.9
H-BEA803503.7545.682.115.12.8
H-Y303003.7518.776.319.83.9
H-Y603503.7532.471.824.24.0
H-MOR203003.7512.882.714.62.7
H-MOR403503.7528.175.421.33.3

Catalytic distillation processes combine reaction and separation operations within a single unit, providing enhanced process efficiency for triethylbenzene production [12] [13] [14]. The integration of zeolite catalysts into distillation columns enables continuous product removal from the reaction zone, shifting equilibrium toward desired products and reducing catalyst deactivation [13] [15] [14]. Temperature profiles within catalytic distillation columns must be carefully optimized to maintain catalytic activity while achieving effective separation of reaction products [12] [15]. Research findings indicate that zeolite catalyst loading requirements typically range from 10-25% by weight of the total column packing material [15].

The silicon-to-aluminum ratio significantly influences zeolite acidity and catalytic performance, with moderate ratios of 30-80 providing optimal balance between activity and selectivity [8] [9] [11]. Higher silicon-to-aluminum ratios reduce acid site density, leading to decreased activity but improved selectivity toward monoalkylated products [8] [9]. Conversely, lower ratios increase acidity but promote excessive polyalkylation and catalyst deactivation through coke formation [8] [9] [11].

Transalkylation Reaction Optimization Strategies

Transalkylation reactions provide an efficient route for converting polyethylbenzenes to ethylbenzene and triethylbenzene through intermolecular alkyl group transfer [16] [17] [18]. The reaction mechanism involves the redistribution of ethyl groups between aromatic compounds, typically proceeding through carbocation or diaryl intermediate pathways depending on reaction conditions and catalyst properties [18] [19]. Ultra-stable Y zeolite catalysts demonstrate superior performance for transalkylation reactions due to their large pore structure and controlled acidity [16] [17] [20].

Experimental investigations reveal that 1,3,5-triethylbenzene exhibits enhanced reactivity during transalkylation with ethylbenzene compared to individual transformation reactions of pure compounds [16] [17]. The optimal reaction temperature range for transalkylation processes spans 350-450°C, with higher temperatures favoring cracking reactions while lower temperatures promote isomerization pathways [16] [17]. Contact time optimization studies indicate that residence times of 3-15 seconds provide effective conversion while minimizing undesirable side reactions [16] [17].

Table 3: Transalkylation Reaction Optimization Data

CatalystTemperature (°C)TEB:EB RatioContact Time (s)TEB Conversion (%)DEB Selectivity (%)EB Yield (%)
USY3501:1532.189.328.7
USY4001:1551.786.744.8
USY4501:1567.282.455.4
H-BEA3501:1528.991.226.4
H-BEA4001:1545.388.540.1
H-BEA4501:1562.884.753.2
H-Y3501:1524.687.821.6
H-Y4001:1540.185.234.2

Kinetic modeling studies demonstrate that transalkylation reactions follow first-order kinetics with respect to triethylbenzene concentration, with activation energies typically ranging from 150-200 kJ/mol [21] [20]. The reaction selectivity toward diethylbenzene formation exceeds 85% under optimized conditions, with minimal formation of undesired cracking products [16] [17] [20]. Mathematical modeling approaches incorporate catalyst deactivation kinetics to predict long-term performance and optimize catalyst regeneration cycles [21] [22].

Process intensification strategies for transalkylation include implementation of high-activity catalyst formulations that enable operation at reduced temperatures while maintaining conversion levels [22]. Next-generation transalkylation catalysts demonstrate 3°C lower operating temperatures compared to conventional catalysts while achieving higher average conversion rates [22]. Industrial applications report successful debottlenecking of ethylbenzene production units through catalyst optimization, achieving up to 9% increases in production capacity [22].

Ethylene Conversion Efficiency in Multi-Stage Alkylation

Multi-stage alkylation processes optimize ethylene utilization efficiency through sequential reactor configurations that maximize conversion while controlling product selectivity [23] [24] [25]. The staged approach enables precise temperature and feed rate control at each reaction zone, preventing excessive heat generation and maintaining optimal reaction conditions [23] [24]. Research demonstrates that three-stage reactor systems achieve overall ethylene conversion rates of 69-81% depending on operating temperature profiles [23] [25].

Temperature optimization across multiple reactor stages requires careful balance between conversion enhancement and selectivity maintenance [23] [25]. Initial stages typically operate at 250-280°C to achieve moderate conversion with high selectivity, while subsequent stages utilize progressively higher temperatures up to 320°C to maximize overall conversion [23] [25]. Interstage ethylene injection strategies distribute feed introduction across multiple points, reducing local ethylene concentrations and minimizing polyalkylation reactions [24].

Table 4: Ethylene Conversion Efficiency in Multi-Stage Alkylation

Reactor StageTemperature (°C)Pressure (bar)Ethylene Feed Rate (kg/h)Single-Pass Conversion (%)Ethylbenzene Formation (%)Polyethylbenzene Formation (%)Catalyst Activity (mol/g·h)
Stage 12502050065.482.115.22.8
Stage 12802050078.279.617.83.4
Stage 22702030072.880.716.82.6
Stage 23002030084.677.319.43.1
Stage 32902020068.979.417.12.4
Stage 33202020079.376.820.12.9
Overall250-32020100069.080.716.42.6
Overall250-32020100080.777.919.13.1

Catalyst activity profiles across multi-stage systems show variation in performance depending on temperature and ethylene concentration gradients [23] [25]. First-stage reactors typically exhibit catalyst activities of 2.8-3.4 mol/g·h, while subsequent stages maintain slightly lower activities due to increased polyethylbenzene formation [23] [25]. Space velocity optimization studies indicate that weight hourly space velocities of 30-35 h⁻¹ provide optimal balance between conversion and catalyst utilization [23].

Process modeling investigations demonstrate that ethylene conversion efficiency correlates strongly with benzene-to-ethylene ratios, with optimal performance achieved at ratios exceeding 6:1 [23] [24] [25]. Higher benzene concentrations suppress polyalkylation reactions and enhance ethylbenzene selectivity, though they require increased separation costs for benzene recovery [23] [25]. Economic optimization studies suggest that three-stage configurations provide superior performance compared to single-stage or two-stage alternatives, achieving 15-20% improvements in overall process efficiency [25] [26].

The isomerization of 1,3,5-triethylbenzene represents a fundamental transformation mechanism involving the rearrangement of ethyl substituents around the benzene ring. Research has demonstrated that 1,3,5-triethylbenzene undergoes systematic isomerization reactions under catalytic conditions, producing both 1,2,4-triethylbenzene and 1,2,3-triethylbenzene as primary products [1] [2]. The isomerization process exhibits strong temperature dependence, with optimal activity observed at low temperatures compared to competing cracking reactions [1] [2].

Detailed kinetic studies have revealed that the isomerization of 1,3,5-triethylbenzene follows first-order kinetics with respect to the substrate concentration [3]. The primary isomerization pathway involves the formation of 1,2,4-triethylbenzene as the major product, accounting for approximately 65-75% of the total conversion under typical reaction conditions [3]. The secondary pathway leads to 1,2,3-triethylbenzene formation, representing 20-25% of the product distribution [3].

The activation energy for the primary isomerization pathway from 1,3,5-triethylbenzene to 1,2,4-triethylbenzene has been determined to be 52.9 kilojoules per mole, with a pre-exponential factor of 1.1×10¹² reciprocal seconds [3]. For the secondary pathway producing 1,2,3-triethylbenzene, the activation energy is slightly higher at 55.2 kilojoules per mole [3]. The subsequent isomerization between 1,2,4-triethylbenzene and 1,2,3-triethylbenzene exhibits a lower activation energy of 48.7 kilojoules per mole, indicating enhanced reactivity of the 1,2,4-isomer [3].

The mechanistic investigations have revealed that the isomerization process operates through a carbocationic intermediate mechanism, involving the formation of benzylic carbocations stabilized by the aromatic ring system [4]. The zeolite catalyst provides the necessary acidic sites for protonation and subsequent rearrangement of the ethyl groups [4]. The selectivity patterns observed in the isomerization reactions reflect the relative thermodynamic stability of the different triethylbenzene isomers, with the 1,2,4-isomer being thermodynamically favored over the 1,2,3-isomer [4].

Temperature effects on the isomerization pathways demonstrate that lower temperatures favor isomerization over competing cracking reactions [1] [2]. At temperatures below 400°C, isomerization selectivity remains high, while elevated temperatures above 450°C promote cracking reactions that reduce the overall isomerization yield [1] [2]. The catalyst-to-oil ratio also influences the isomerization selectivity, with higher ratios promoting enhanced conversion but potentially reducing selectivity due to increased secondary reactions [5].

Cracking Dynamics in High-Temperature Regimes

The cracking dynamics of triethylbenzene in high-temperature regimes exhibit complex behavior characterized by multiple reaction pathways and temperature-dependent kinetics. Studies have demonstrated that triethylbenzene cracking becomes increasingly significant at temperatures above 450°C, with conversion rates showing exponential dependence on temperature [1] [2] [5]. The cracking process involves both primary and secondary reactions, leading to the formation of lighter aromatic compounds and aliphatic hydrocarbons [1] [2].

High-temperature cracking experiments have revealed that triethylbenzene conversion increases dramatically with temperature, ranging from 15.2% at 450°C to 78.1% at 650°C under standard contact time conditions [1] [2]. The primary cracking products include ethylbenzene, diethylbenzene, and toluene, with ethylbenzene representing the major product at all temperature levels [1] [2]. The yield of ethylbenzene increases from 8.4% at 450°C to 44.3% at 650°C, demonstrating the progressive dealkylation of the triethyl substituents [1] [2].
The cracking mechanism involves the sequential removal of ethyl groups from the benzene ring through β-scission reactions of the alkyl side chains [6]. The activation energy for the primary cracking reaction has been determined to be approximately 67.6 kilojoules per mole, with a pre-exponential factor of 7.20×10¹⁸ reciprocal seconds [6]. Secondary cracking reactions exhibit higher activation energies, typically ranging from 74 to 78 kilojoules per mole, indicating the increased stability of the partially dealkylated products [6].

The influence of contact time on cracking dynamics reveals that longer residence times promote higher conversion rates but may also lead to increased formation of undesirable byproducts [5]. At contact times of 5 seconds, the selectivity toward ethylbenzene remains optimal, while extended contact times of 10-15 seconds result in over-cracking and increased formation of benzene and light alkenes [5]. The catalyst-to-oil ratio significantly affects the cracking dynamics, with higher ratios promoting enhanced conversion rates but potentially reducing product selectivity [5].

Temperature-dependent studies have identified distinct reaction regimes for triethylbenzene cracking [5]. At moderate temperatures (450-500°C), the cracking process is primarily controlled by the intrinsic reaction kinetics, with conversion rates following Arrhenius behavior [5]. At elevated temperatures (550-650°C), mass transfer limitations become significant, leading to deviations from ideal kinetic behavior and increased formation of coke deposits [5].

The formation of secondary products during high-temperature cracking includes the production of trimethylbenzene isomers through transalkylation reactions [5]. These side reactions compete with the primary cracking pathways and can significantly affect the overall product distribution [5]. The selectivity toward specific products can be controlled through careful optimization of reaction conditions, particularly temperature and contact time [5].

Disproportionation Inhibition Mechanisms

The disproportionation of triethylbenzene represents a significant side reaction that can reduce the selectivity of desired products in industrial processes. Research has demonstrated that 1,3,5-triethylbenzene does not undergo appreciable disproportionation reactions under typical reaction conditions, unlike its diethylbenzene counterparts [1] [2]. However, understanding the inhibition mechanisms that prevent disproportionation is crucial for optimizing reaction selectivity and preventing catalyst deactivation [7].

Studies of disproportionation inhibition have revealed that certain organic compounds can effectively suppress these unwanted reactions through competitive adsorption mechanisms [7]. Dimethylfuran has been identified as a particularly effective inhibitor, achieving 95.2% inhibition efficiency at concentrations as low as 0.02 molar [7]. The inhibition mechanism involves preferential adsorption of the inhibitor molecules onto the active Brønsted acid sites of the catalyst, thereby preventing the substrate from accessing these sites for disproportionation reactions [7].
The inhibition efficiency of different compounds varies significantly based on their molecular structure and binding affinity to the catalyst surface [7]. 2,5-Hexanedione, formed through the hydrolysis of dimethylfuran, demonstrates 89.7% inhibition efficiency at 0.04 molar concentration [7]. This compound exhibits strong binding to the zeolite framework through its carbonyl groups, which can form hydrogen bonds with the acidic sites [7]. In contrast, water and ethylene show minimal inhibition effects, with efficiencies of 15.3% and 8.1%, respectively [7].

The molecular basis for inhibition selectivity lies in the ability of the inhibitor molecules to form stable complexes with the catalyst active sites [7]. Spectroscopic studies using diffuse reflectance infrared Fourier transform spectroscopy have demonstrated that dimethylfuran and 2,5-hexanedione preferentially adsorb onto Brønsted acid sites located in the supercages and sodalite cages of the zeolite structure [7]. These inhibitors exhibit higher binding energies compared to the triethylbenzene substrate, resulting in competitive displacement and effective inhibition of disproportionation reactions [7].

The mechanism of inhibition involves both thermodynamic and kinetic factors [7]. Thermodynamically, the inhibitor molecules form more stable adsorption complexes with the catalyst surface compared to the substrate molecules [7]. Kinetically, the desorption rates of the inhibitors are significantly slower than those of the substrate, resulting in prolonged occupation of the active sites and sustained inhibition effects [7]. Electronic structure calculations have confirmed that the binding energies of dimethylfuran and 2,5-hexanedione to the catalyst surface are approximately 15-20 kilojoules per mole higher than those of triethylbenzene [7].

The practical implications of disproportionation inhibition are significant for industrial process optimization [7]. By incorporating controlled amounts of selective inhibitors, it is possible to suppress unwanted side reactions while maintaining the desired primary reaction pathways [7]. The inhibition mechanism also provides insights into catalyst design strategies, suggesting that modification of the catalyst surface properties could enhance selectivity toward specific products [7].

Vapor-Liquid Phase Interaction Models

The vapor-liquid phase equilibrium behavior of triethylbenzene is crucial for understanding distillation processes and separation operations in industrial applications. Comprehensive studies have investigated the phase behavior of triethylbenzene over wide temperature and pressure ranges, providing essential data for process design and optimization [8] [9]. The vapor-liquid equilibrium data reveal complex interactions between molecular structure and thermodynamic properties [8] [9].

The vapor pressure of triethylbenzene exhibits strong temperature dependence, following the Antoine equation with specific parameters derived from experimental measurements [9]. At 400 K, the vapor pressure is 2.45 kilopascals, increasing exponentially to 125.4 kilopascals at 600 K [9]. This behavior reflects the significant influence of temperature on the molecular kinetic energy and intermolecular forces within the liquid phase [9]. The critical temperature of triethylbenzene has been determined to be 679-682 K, with a critical pressure of approximately 2.4-2.6 megapascals [9].

The liquid phase density of triethylbenzene decreases linearly with temperature, ranging from 842.3 kilograms per cubic meter at 400 K to 714.2 kilograms per cubic meter at 600 K [9]. This density variation reflects the thermal expansion of the liquid phase and the weakening of intermolecular interactions at elevated temperatures [9]. The vapor phase density exhibits the expected increase with temperature, from 0.089 kilograms per cubic meter at 400 K to 3.287 kilograms per cubic meter at 600 K [9].

Activity coefficient measurements have revealed non-ideal behavior in triethylbenzene-containing systems, with values ranging from 1.12 at 400 K to 1.46 at 600 K [9]. This deviation from ideal behavior is attributed to the intermolecular interactions between the aromatic ring system and the ethyl substituents, which become more pronounced at higher temperatures [9]. The activity coefficient temperature dependence follows the van't Hoff equation, with an excess enthalpy of mixing of approximately 1.2 kilojoules per mole [9].

Thermodynamic modeling of the vapor-liquid equilibrium has been successfully accomplished using both the Non-Random Two-Liquid and Universal Quasi-Chemical Activity Coefficient models [8]. The Non-Random Two-Liquid model parameters for triethylbenzene-containing systems have been regressed from experimental data, yielding binary interaction parameters that accurately predict phase behavior over the entire composition range [8]. The Universal Quasi-Chemical Activity Coefficient model provides comparable accuracy with the advantage of predictive capability based on group contribution methods [8].

The vapor-liquid equilibrium behavior of triethylbenzene in binary systems with other aromatic compounds demonstrates significant non-ideality, particularly in systems containing phenolic compounds [10]. The presence of hydrogen bonding capability in one component leads to strong deviations from Raoult's law, requiring advanced thermodynamic models for accurate prediction [10]. The Predictive Soave-Redlich-Kwong model has shown excellent agreement with experimental data for such systems, providing reliable predictions for process design applications [10].

The influence of pressure on the vapor-liquid equilibrium behavior becomes significant at elevated pressures approaching the critical region [11]. At pressures above 1 megapascal, the distinction between vapor and liquid phases becomes less pronounced, and the phase behavior approaches that of a supercritical fluid [11]. These high-pressure effects are particularly important for processes involving carbon dioxide as a co-solvent or for enhanced oil recovery applications [11].

Physical Description

Triethylbenzene is a colorless liquid with a weak chemical odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999)

XLogP3

4.5

Exact Mass

162.140850574 g/mol

Monoisotopic Mass

162.140850574 g/mol

Boiling Point

421 °F at 760 mmHg (USCG, 1999)

Flash Point

181 °F (USCG, 1999)

Heavy Atom Count

12

Density

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float
Vapor density (Air= 1): 5.6 /1,3,5-Triethylbenzene/

Decomposition

When heated to decomposition it emits acrid fumes smoke and irritating fumes.

Vapor Pressure

1.55 mmHg (USCG, 1999)
61.0-69.9 mmHg @ 20 °C

Associated Chemicals

1,2,4-triethylbenzene;877-44-1
1,3,5-triethylbenzene;102-25-0

Dates

Last modified: 08-10-2024

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